4-({3-[(4-bromo-1H-pyrazol-1-yl)methyl]azetidin-1-yl}sulfonyl)-1-ethyl-2-methyl-1H-imidazole
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Description
The compound “4-({3-[(4-bromo-1H-pyrazol-1-yl)methyl]azetidin-1-yl}sulfonyl)-1-ethyl-2-methyl-1H-imidazole” is a complex organic molecule. It contains several functional groups including a bromo-pyrazolyl group, an azetidinyl group, a sulfonyl group, and an ethyl-methyl-imidazole group .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple functional groups. The bromo-pyrazolyl, azetidinyl, sulfonyl, and ethyl-methyl-imidazole groups would each contribute to the overall structure . The presence of nitrogen atoms in the pyrazole and imidazole rings would likely result in the formation of tautomers .Chemical Reactions Analysis
The compound could potentially undergo a variety of chemical reactions, depending on the conditions. For example, the bromine atom in the bromo-pyrazolyl group could be substituted with another group in a substitution reaction . The azetidinyl ring could potentially be opened in a ring-opening reaction . The sulfonyl group could undergo reactions typical of sulfones, such as reduction or elimination .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. For example, the presence of the sulfonyl group could potentially make the compound more polar and therefore more soluble in polar solvents . The presence of the bromine atom could increase the compound’s molecular weight .Future Directions
The potential biological activities of this compound make it a promising candidate for further study. Future research could focus on synthesizing the compound and testing its biological activity. Additionally, the compound’s structure could be modified to enhance its activity or reduce potential side effects .
Mechanism of Action
Target of Action
It’s worth noting that compounds containing imidazole and pyrazole moieties have been known to exhibit a broad range of biological activities . For instance, some imidazole derivatives show antimicrobial, anti-inflammatory, antitumor, antidiabetic, and antiviral activities . Similarly, pyrazole derivatives have shown potent antileishmanial and antimalarial activities .
Mode of Action
Compounds containing imidazole and pyrazole moieties are known to interact with various biological targets, leading to their diverse pharmacological effects . For instance, some 4-substituted pyrazoles have been shown to act as inhibitors of liver alcohol dehydrogenase .
Biochemical Pathways
Compounds containing imidazole and pyrazole moieties are known to interact with various biochemical pathways, leading to their diverse pharmacological effects .
Pharmacokinetics
It’s worth noting that imidazole is a white or colorless solid that is highly soluble in water and other polar solvents , which could potentially influence its bioavailability.
Result of Action
Compounds containing imidazole and pyrazole moieties are known to exhibit a broad range of biological activities .
Action Environment
It’s worth noting that the solubility of a compound in water and other polar solvents can influence its action and efficacy .
Properties
IUPAC Name |
4-[3-[(4-bromopyrazol-1-yl)methyl]azetidin-1-yl]sulfonyl-1-ethyl-2-methylimidazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18BrN5O2S/c1-3-17-9-13(16-10(17)2)22(20,21)19-6-11(7-19)5-18-8-12(14)4-15-18/h4,8-9,11H,3,5-7H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AVACPYPAOOCVGW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(N=C1C)S(=O)(=O)N2CC(C2)CN3C=C(C=N3)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18BrN5O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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